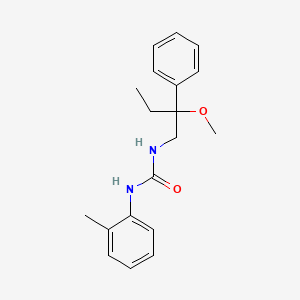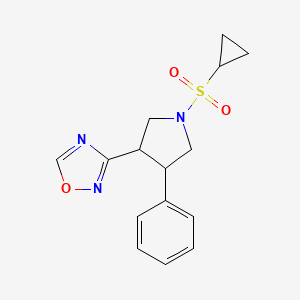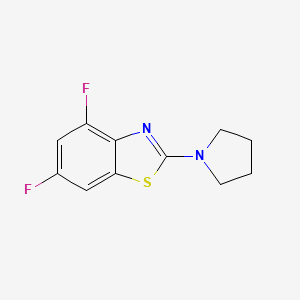
K-Ras ligand-Linker Conjugate 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Conjugué Ligand-Linker K-Ras 3 est un composé chimique qui incorpore un ligand pour la partie de recrutement de la K-Ras et un lieur PROTAC. Ce composé est conçu pour recruter des ligases E3 telles que von Hippel-Lindau, la céréblone, l'homologue de la minute double 2 de la souris et les protéines inhibitrices de l'apoptose . Il est principalement utilisé dans la synthèse du Dégradeur K-Ras PROTAC-1, un puissant dégradeur des protéines K-Ras .
Applications De Recherche Scientifique
K-Ras ligand-Linker Conjugate 3 has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of K-Ras ligand-Linker Conjugate 3 is the K-Ras protein . K-Ras is a protein that plays a crucial role in cell signaling pathways, controlling cell growth and differentiation .
Mode of Action
This compound incorporates a ligand for K-Ras recruiting moiety, and a PROTAC linker . This compound recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . The interaction between this compound and its targets leads to the formation of a complex that can degrade the K-Ras protein .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By recruiting E3 ligases, this compound can selectively degrade target proteins . The downstream effect of this is the disruption of cell signaling pathways controlled by the K-Ras protein .
Pharmacokinetics
The compound is soluble in dmso , which may impact its bioavailability
Result of Action
The molecular effect of this compound’s action is the degradation of the K-Ras protein . This results in the disruption of cell signaling pathways controlled by K-Ras . At the cellular level, this compound exhibits a degradation efficacy of over 70% in SW1573 cells .
Action Environment
It is known that the compound is stable at room temperature in the continental us , and it is stored under nitrogen at -20°C
Analyse Biochimique
Biochemical Properties
K-Ras ligand-Linker Conjugate 3 interacts with various enzymes and proteins. It binds to Ras in an immunophilin-dependent fashion and mediates the formation of tripartite complexes of Ras, immunophilin, and the ligand . The recruitment of cyclophilin A to GTP-bound Ras blocks its interaction with B-Raf in biochemical assays .
Cellular Effects
The identity of the immunophilin ligand and the linker chemistry affect the efficacy of this compound in biochemical and cellular contexts . The compound restricts the lateral mobility of K-Ras and disrupts nanoclusters .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. The conjugated lipid tail interacts with the tethered membrane and changes the relative membrane orientation and conformation of K-Ras .
Temporal Effects in Laboratory Settings
It is known that the compound’s efficacy is affected by the identity of the immunophilin ligand and the linker chemistry .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du Conjugué Ligand-Linker K-Ras 3 implique l'incorporation d'un ligand pour la partie de recrutement de la K-Ras et d'un lieur PROTAC. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et détaillées dans la littérature brevetée . Généralement, la synthèse implique plusieurs étapes, notamment la formation du ligand, du lieur et leur conjugaison.
Méthodes de Production Industrielle
Les méthodes de production industrielle du Conjugué Ligand-Linker K-Ras 3 ne sont pas largement divulguées. Il est probable que la production implique des techniques de synthèse à grande échelle, y compris l'utilisation de synthétiseurs automatisés et de méthodes de purification telles que la chromatographie liquide haute performance .
Analyse Des Réactions Chimiques
Types de Réactions
Le Conjugué Ligand-Linker K-Ras 3 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de la partie contenant du soufre.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes nitro présents dans le composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la région du lieur.
Réactifs et Conditions Communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du Conjugué Ligand-Linker K-Ras 3 .
Applications de la Recherche Scientifique
Le Conjugué Ligand-Linker K-Ras 3 a plusieurs applications de recherche scientifique :
Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques et la découverte de médicaments.
Mécanisme d'Action
Le Conjugué Ligand-Linker K-Ras 3 exerce ses effets en recrutant des ligases E3 vers la protéine K-Ras, ce qui conduit à son ubiquitination et à sa dégradation subséquente par le protéasome . Les cibles moléculaires impliquées comprennent la protéine K-Ras et diverses ligases E3 telles que von Hippel-Lindau, la céréblone, l'homologue de la minute double 2 de la souris et les protéines inhibitrices de l'apoptose .
Comparaison Avec Des Composés Similaires
Composés Similaires
Dégradeur K-Ras PROTAC-1 : Un puissant dégradeur des protéines K-Ras avec des applications similaires.
Conjugué Ligand-Linker K-Ras 2 : Un autre conjugué avec une structure de lieur différente.
Conjugué Ligand-Linker K-Ras 4 : Un composé similaire avec des variations dans les régions du ligand et du lieur.
Unicité
Le Conjugué Ligand-Linker K-Ras 3 est unique en raison de son ligand spécifique pour la partie de recrutement de la K-Ras et de sa capacité à recruter plusieurs ligases E3. Cela en fait un outil polyvalent pour étudier la dégradation des protéines K-Ras et développer de nouveaux agents thérapeutiques .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H65N7O10S/c1-36-13-15-41(16-14-36)67(58,59)65-30-28-62-26-24-60-23-25-61-27-29-63-40-31-39(53(5)33-40)35-64-47-51-44-34-54(45-12-8-10-37-9-6-7-11-42(37)45)20-18-43(44)46(52-47)55-21-22-56(38(32-55)17-19-50)48(57)66-49(2,3)4/h6-16,38-40H,17-18,20-35H2,1-5H3/t38-,39-,40+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQQKTJAQKSXBU-XUTHUYCTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CC(N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN(C(C7)CC#N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[C@@H]2C[C@H](N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN([C@H](C7)CC#N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H65N7O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-[2-[4-(Cyanomethyl)phenoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2543219.png)



![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2543227.png)

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)
![3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543231.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2543235.png)
![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2543236.png)
![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)


![N-(2-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2543242.png)
